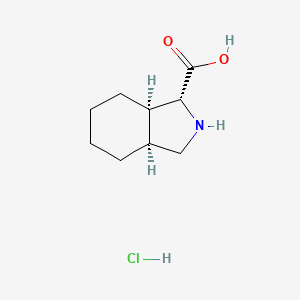

(1R,3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of octahydro-1H-isoindole derivatives, characterized by a saturated heterocyclic backbone that includes both nitrogen and multiple chiral centers. This structural motif is found in various bioactive molecules and intermediates used in the synthesis of pharmaceuticals and complex organic molecules.

Synthesis Analysis

The synthesis of related octahydro-1H-isoindole compounds involves multi-step organic reactions, starting from simpler precursors. For instance, Nadirova et al. (2019) described the formation of isoindole-7-carboxylic acids through reactions involving furfurylamines and maleic anhydride, showcasing a method that might be adapted for the synthesis of the target compound (Nadirova et al., 2019).

Molecular Structure Analysis

The structure of octahydro-1H-isoindole derivatives typically features non-planar rings with chair or envelope conformations, as detailed by Shang et al. (2012), who investigated the crystal structure of a similar compound, revealing the importance of torsion angles and ring conformations in defining the molecule's 3D shape (Shang et al., 2012).

科学的研究の応用

Structural and Conformational Analysis

- The compound exhibits distinct structural features, with the octahydro-1H-isoindole ring not being planar and displaying a chair and envelope conformation in different parts of the molecule (Shang et al., 2012).

Synthesis and Structural Studies

- It has been involved in the synthesis of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids and further transformations, showing its utility in organic synthesis and structural analysis through X-ray crystallography (Nadirova et al., 2019).

Novel Synthesis Applications

- Used as a building block in the preparation of new sugar amino acids, demonstrating its versatility in organic synthesis and potential applications in developing peptidomimetics (Defant et al., 2011).

Analytical Method Development

- Key in the development of analytical methods for quantifying isomers in pharmaceutical synthesis, highlighting its role in quality control and process optimization (Vali et al., 2012).

Gamma-Aminobutyric Acid (GABA) Analogue Development

- Served as a basis for developing a conformationally restricted γ-aminobutyric acid (GABA) analogue, illustrating its potential in neuroscience and pharmacology research (Melnykov et al., 2018).

Intramolecular Reactions and Chemical Transformations

- Involved in studies exploring intramolecular Diels-Alder reactions, showcasing its reactivity and utility in complex organic transformations (Widmer et al., 1978).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

(1R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRXSOTUXVGZMF-QTPPMTSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CNC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)CN[C@H]2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)

![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)

![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)

![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)

![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)

![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)